
2,3,5,6-tetramethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,3,5,6-tetramethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is not directly mentioned in the provided papers. However, the papers discuss related benzenesulfonamide derivatives with potential biological activities. For instance, paper describes the design and synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, which are potent inhibitors of human carbonic anhydrase isoforms, particularly hCA IX, a target for anticancer agents. Paper focuses on 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamides as potential urease inhibitors, which could be used for the treatment of gastrointestinal disorders and hepatic encephalopathy.
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-isocyanato-benzenesulfonamide with various nucleophiles, as described in paper . The resulting ureido benzenesulfonamides are then investigated for their inhibitory activity against carbonic anhydrase isoforms. Although the exact synthesis of this compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of the 1,3,5-triazine moiety in the compounds studied in paper contributes to their potent inhibition of the hCA IX isoform. Similarly, the structure-activity relationship is evident in paper , where the introduction of a hydroxy-3-oxoisoindolin-1-yl group leads to excellent anti-urease activity. The molecular features of these compounds are likely to influence the binding affinity and selectivity towards their respective biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is demonstrated through their ability to inhibit specific enzymes. In paper , the ureido benzenesulfonamides show selective inhibition of carbonic anhydrase isoforms, with compound 7j exhibiting sub-nanomolar inhibition of hCA IX. Paper reports that the synthesized Schiff bases display significant anti-urease activity, indicating that these compounds can interact effectively with the active site of the urease enzyme.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly discussed in the papers, the properties of benzenesulfonamide derivatives in general are important for their pharmacokinetic and pharmacodynamic profiles. These properties include solubility, stability, and the ability to cross biological membranes, which are essential for the compounds' efficacy as drug candidates. The papers suggest that the derivatives they describe have favorable properties for further medicinal and pharmacologic studies .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Evaluation
A series of benzenesulfonamide derivatives, including 2,3,5,6-tetramethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, was synthesized and evaluated for in vitro antimicrobial and anticancer activities. These compounds showed significant effectiveness, with some being more active than standard drugs like carboplatin against certain cell lines (Kumar et al., 2014).
Photodynamic Therapy Application
The compound and its derivatives have been utilized in photodynamic therapy applications, particularly for cancer treatment. Their properties, such as high singlet oxygen quantum yield, make them suitable as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
The compound has been studied for its inhibition of carbonic anhydrase isoforms, which is crucial in various diseases including glaucoma, epilepsy, obesity, and cancer. Derivatives of this compound have shown potent inhibition activities against several human carbonic anhydrase isoforms (Sethi et al., 2013).
Antihyperglycemic Evaluation
Isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties, related to the compound , have shown promising antihyperglycemic activity. Some derivatives were identified as active antihyperglycemic agents, indicating their potential in diabetes treatment (Eissa, 2013).
Urease Inhibition
Derivatives of this compound have been investigated as potent urease inhibitors. This is particularly relevant for the treatment of gastrointestinal disorders, including gastric and peptic ulcers (Irshad et al., 2021).
Wirkmechanismus
Target of Action
The compound, 2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that this compound may have multiple targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The exact pathways and their downstream effects would depend on the specific targets of this compound.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11-8-12(2)14(4)19(13(11)3)25(23,24)20-16-6-7-17-15(9-16)10-18(22)21(17)5/h6-9,20H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLJEVJQUIYYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

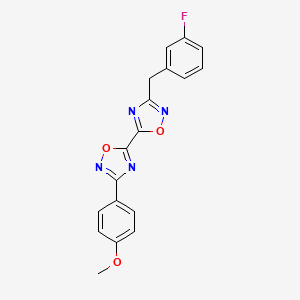
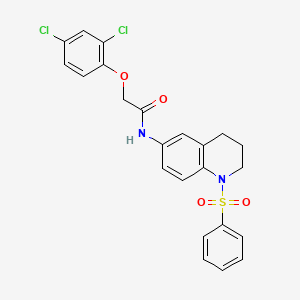
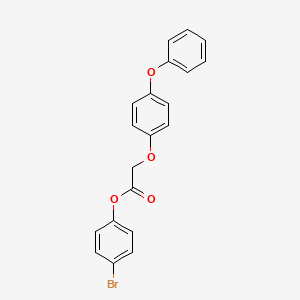
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2502410.png)
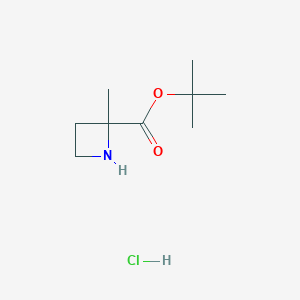
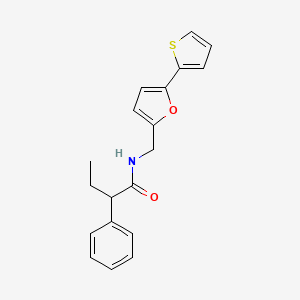
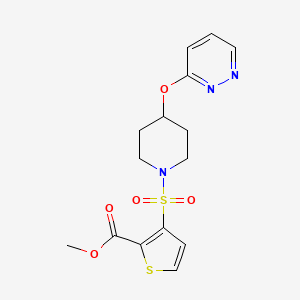
![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)

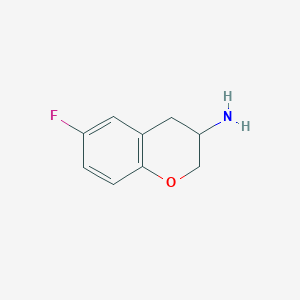
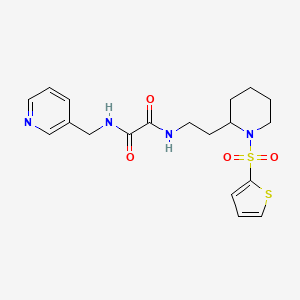
![N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2502423.png)
![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2502424.png)
![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2502425.png)